

Application Notes and Protocols for PROTAC AR Degrader in Animal Studies

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Compound of Interest		
Compound Name:	PROTAC AR Degrader-8	
Cat. No.:	B15544211	Get Quote

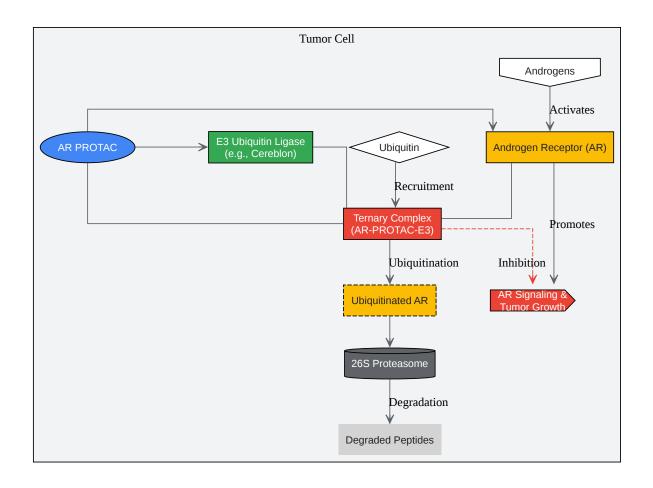
Disclaimer: Specific dosage information for a compound designated "**PROTAC AR Degrader-8**" is not publicly available in the provided search results. The following application notes and protocols are based on data from preclinical studies of other well-characterized oral androgen receptor (AR) PROTAC degraders, such as ARV-110 (Bavdegalutamide) and ARD-2585. Researchers should use this information as a general guide and must conduct independent dose-finding and toxicity studies for their specific molecule.

Introduction

PROteolysis TArgeting Chimeras (PROTACs) represent a novel therapeutic modality designed to induce the degradation of specific target proteins.[1][2][3] In the context of prostate cancer, the androgen receptor (AR) remains a critical driver of disease progression, even in castration-resistant states.[3][4] AR PROTACs are heterobifunctional molecules that simultaneously bind to the AR protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of AR by the proteasome.[1][3][4] This approach offers a potential advantage over traditional AR inhibitors by eliminating the receptor protein entirely, thereby overcoming resistance mechanisms such as AR gene amplification and mutations.[4][5][6] Several AR PROTACs have demonstrated robust anti-tumor activity in preclinical animal models and have advanced into clinical trials.[1][2][7]

Signaling Pathway of AR Degradation by PROTACs





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Caption: AR PROTAC-mediated degradation pathway.

Application Notes for In Vivo Studies

Animal Models:



- Xenograft Models: Immunocompromised mice (e.g., BALB/c nude, NOD-SCID) are commonly used. For prostate cancer studies, VCaP (AR-amplified, wild-type) and LNCaP (AR mutant) cell lines are frequently employed.[5][8] Enzalutamide-resistant models can also be developed to assess efficacy in advanced disease settings.[4]
- Patient-Derived Xenografts (PDXs): PDX models can provide a more clinically relevant assessment of therapeutic efficacy.

Formulation and Administration:

- Oral Gavage (PO): Many next-generation AR PROTACs are designed for oral bioavailability.
 [4][7][8] Formulations often consist of the compound suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) sodium.
- Intraperitoneal (IP) or Subcutaneous (SC) Injection: For compounds with lower oral bioavailability, these routes may be considered. Formulations might involve solvents like DMSO and corn oil.

Dosage and Schedule:

- Dose Range: Preclinical studies for potent oral AR PROTACs have shown efficacy at doses ranging from 1 mg/kg to 30 mg/kg, administered once daily (QD).[4][5]
- Dose-Response Studies: It is critical to perform a dose-response study to determine the
 optimal dose for AR degradation and tumor growth inhibition. For example, studies with ARV110 in VCaP xenografts showed significant AR degradation at doses as low as 1-3 mg/kg.[5]
- Treatment Duration: Efficacy studies typically run for 3-4 weeks, or until tumors in the control group reach a predetermined size.[9]

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:

 PK: Blood samples should be collected at various time points after dosing to determine key pharmacokinetic parameters like Cmax (maximum concentration) and AUC (area under the curve).[8][10]



 PD: Tumor and/or blood samples should be analyzed to confirm target engagement. This is typically done by measuring AR protein levels via Western blot or immunohistochemistry (IHC) and assessing the expression of AR-target genes like PSA.[4] A high degree of AR degradation (>90%) is often correlated with anti-tumor efficacy.[4]

Quantitative Data Summary from Preclinical Studies

The following tables summarize data from published studies on various AR PROTACs. This data is for illustrative purposes and is not specific to "**PROTAC AR Degrader-8**."

Table 1: In Vivo AR Degradation and Efficacy of Oral AR PROTACs in VCaP Xenograft Models

Compound	Animal Model	Dose (mg/kg, PO, QD)	AR Degradatio n (%)	Tumor Growth Inhibition (TGI) (%)	Citation(s)
ARV-110	Mouse (VCaP Xenograft)	0.3	70	69	[5]
ARV-110	Mouse (VCaP Xenograft)	1	87	101	[5]
ARV-110	Mouse (VCaP Xenograft)	3	90	109	[5]
ARV-110	Mouse (VCaP Xenograft)	10	~95	Dose- responsive	[4]
ARD-2585	Mouse (VCaP Xenograft)	Not Specified	Not Specified	More efficacious than enzalutamide	[8]

Table 2: In Vitro Potency of Various AR PROTACs



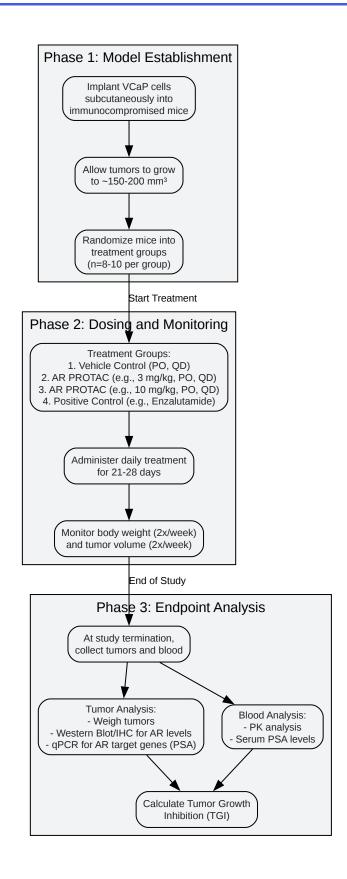
Compound	Cell Line	DC ₅₀ (nM)	D _{max} (%)	Citation(s)
ARV-110	VCaP, LNCaP	< 1	92-98	[4]
ARV-110	VCaP	1.6	98	[8]
ARD-2585	VCaP	≤ 0.1	Not Specified	[8]
ARD-2585	LNCaP	≤ 0.1	Not Specified	[8]
Compound 26	VCaP	0.2-0.3	95-97	[8]

DC₅₀: Concentration for 50% degradation; D_{max}: Maximum degradation.

Detailed Experimental Protocol: Xenograft Efficacy Study

This protocol provides a general framework for assessing the in vivo efficacy of an oral AR PROTAC in a prostate cancer xenograft model.





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Caption: Workflow for a typical in vivo xenograft study.



Materials and Reagents:

- Animals: Male immunodeficient mice (e.g., 6-8 week old BALB/c nude).
- Cells: VCaP or other relevant prostate cancer cell lines.
- Reagents for Cell Culture: DMEM, FBS, antibiotics.
- Vehicle: 0.5% (w/v) CMC-Na, 0.1% (v/v) Tween-80 in sterile water.
- Test Article: PROTAC AR Degrader-8.
- Tools: Calipers, syringes, gavage needles, analytical balance.
- Reagents for Analysis: RIPA buffer, protease/phosphatase inhibitors, antibodies (AR, GAPDH), RNA extraction kits, qPCR reagents.

Procedure:

- Cell Culture and Implantation:
 - Culture VCaP cells under standard conditions.
 - Harvest and resuspend cells in a 1:1 mixture of media and Matrigel.
 - Inject approximately 5 x 10⁶ cells subcutaneously into the flank of each mouse.
- Tumor Growth and Randomization:
 - Monitor tumor growth using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
 - Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups.
- Drug Preparation and Administration:
 - Prepare a fresh suspension of the AR PROTAC in the vehicle each day.



- Administer the compound or vehicle via oral gavage once daily at the predetermined doses.
- Monitoring:
 - Measure tumor volumes and body weights twice weekly to monitor efficacy and toxicity.
 - Observe animals daily for any signs of distress.
- Endpoint Analysis:
 - At the end of the study, euthanize the animals.
 - Excise tumors, weigh them, and process them for pharmacodynamic analysis (Western blot, IHC, qPCR).
 - Collect blood via cardiac puncture for pharmacokinetic analysis and serum PSA measurement.

Conclusion:

The provided protocols and data offer a foundational framework for conducting preclinical animal studies with a novel PROTAC AR degrader. While the dosages and efficacy metrics of molecules like ARV-110 provide a valuable reference, it is imperative that researchers establish the specific pharmacokinetic, pharmacodynamic, and toxicity profiles of "PROTAC AR Degrader-8" through rigorous, independent experimentation to determine its therapeutic potential.

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Methodological & Application





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